molecular formula C13H8Cl4O2 B1231504 Tetrachloro-BPF CAS No. 3933-88-8

Tetrachloro-BPF

Cat. No.: B1231504
CAS No.: 3933-88-8
M. Wt: 338 g/mol
InChI Key: WIFDRXSVRSCMMY-UHFFFAOYSA-N
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Description

Tetrachloro-BPF is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group, making it a versatile compound in both synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrachloro-BPF typically involves the chlorination of phenolic compounds. One common method is the reaction of 2,6-dichlorophenol with formaldehyde and hydrochloric acid under controlled conditions. This reaction yields the desired compound through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro-BPF undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form less chlorinated phenols.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Tetrachloro-BPF has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrachloro-BPF involves its interaction with cellular components. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to oxidative stress and cell death. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl group and phenylmethyl substitution.

    Dichlorophenolindophenol: A related compound used as a redox dye in various biochemical assays.

Uniqueness

Tetrachloro-BPF is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and hydroxyl group make it a versatile compound with a wide range of applications.

Properties

IUPAC Name

2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFDRXSVRSCMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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